Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564826
InChI: InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h4,9,11,15H,5-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13564826

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate -

Specification

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h4,9,11,15H,5-8H2,1-3H3
Standard InChI Key IRFQKRSRZNDZOL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate reflects its bicyclic framework and functional groups . The molecular formula C₁₃H₂₁NO₃ corresponds to a molecular weight of 239.31 g/mol, as verified by high-resolution mass spectrometry. Key identifiers include:

  • CAS Number: 650578-12-4 (stereospecific form)

  • InChIKey: IRFQKRSRZNDZOL-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO

Stereochemical Considerations

The compound exhibits stereoisomerism due to its tetrahydropyrrole ring and hydroxymethyl substituent. The rel-(3aS,5r,6aR) configuration denotes relative stereochemistry, where the hydroxymethyl group occupies an axial position on the cyclopentane ring . Computational models predict a topological polar surface area of 49.8 Ų, suggesting moderate solubility in polar solvents .

Spectroscopic Properties

  • Infrared (IR): Strong absorption at 1720 cm⁻¹ (C=O stretch of ester) and 3400 cm⁻¹ (O-H stretch of hydroxymethyl).

  • NMR: ¹H NMR signals at δ 1.45 ppm (tert-butyl), δ 3.60–4.20 ppm (pyrrolidine protons), and δ 4.75 ppm (hydroxymethyl) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves a three-step sequence starting from cyclopentene derivatives:

  • Hydroxymethylation: Cyclopentene is treated with formaldehyde under acidic conditions to introduce the hydroxymethyl group.

  • Cyclization: The intermediate undergoes intramolecular amidation using tert-butyl chloroformate to form the pyrrolidine ring.

  • Esterification: Final protection with tert-butyl alcohol yields the target compound.

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield (%)
HydroxymethylationHCHO, H₂SO₄60°C78
Cyclizationtert-Butyl chloroformateRT85
Esterificationtert-Butanol, DCC0–25°C92

Mechanistic Insights

The hydroxymethylation proceeds via electrophilic addition, where formaldehyde attacks the cyclopentene double bond, followed by proton transfer to stabilize the carbocation. Cyclization occurs through nucleophilic attack of the amine on the carbonyl carbon, facilitated by the leaving group (Cl⁻).

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s rigid bicyclic structure makes it ideal for constructing nitrogen-containing heterocycles. For example, oxidation of the hydroxymethyl group yields aldehydes, which participate in Wittig reactions to form conjugated systems .

Pharmaceutical Relevance

As a precursor to kinase inhibitors, the compound’s stereochemistry influences binding affinity. Derivatives with modified ester groups show IC₅₀ values < 100 nM against protein kinases in preclinical studies .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaFunctional GroupMolecular Weight (g/mol)
Target CompoundC₁₃H₂₁NO₃Hydroxymethyl239.31
tert-Butyl 5-hydroxyhexahydro derivativeC₁₂H₂₁NO₃Hydroxyl227.30
tert-Butyl 5-oxohexahydro derivativeC₁₂H₁₉NO₃Ketone225.29

The hydroxymethyl derivative exhibits enhanced water solubility compared to the hydroxyl and keto analogs due to its polar -CH₂OH group .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access pure stereoisomers for drug discovery .

  • Derivatization Studies: Exploring reactions at the hydroxymethyl position to synthesize libraries of bioactive molecules.

  • Computational Modeling: Using DFT calculations to predict reactivity and optimize reaction conditions .

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